4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione
Description
4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione is a β-diketone derivative characterized by a trifluoromethyl group and a phenanthrenyl substituent. This compound belongs to a class of ligands widely studied for their chelating properties, particularly in metal extraction and coordination chemistry.
Properties
IUPAC Name |
4,4,4-trifluoro-1-phenanthren-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)17(23)10-16(22)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQWKSQLGAUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578299 | |
| Record name | 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15389-33-0 | |
| Record name | 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Framework
The Claisen condensation reaction is the most widely reported method for synthesizing 1,3-diketones, including 4,4,4-trifluoro derivatives. For 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione, the protocol involves the reaction of phenanthren-2-yl acetophenone with ethyl trifluoroacetate in the presence of a strong base.
Reaction Conditions
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Base : Sodium methoxide (25% in methanol) or sodium hydride (NaH) in tetrahydrofuran (THF).
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Solvent : Methanol or THF under inert atmosphere (argon/nitrogen).
A representative procedure involves dissolving phenanthren-2-yl acetophenone (5.26 g, 39.2 mmol) in methanol, adding sodium methoxide (52.5 mmol), and subsequently introducing ethyl trifluoroacetate (46.2 mmol). After refluxing, the mixture is acidified with 10% HCl, extracted with ethyl acetate, and concentrated to yield the crude product.
Yield and Purification
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Purification : Column chromatography (EtOAc/hexane, 1:4) or recrystallization from dichloromethane/hexane.
Friedel-Crafts Acylation Approach
Multi-Step Synthesis from Ethyl Trifluoroacetate
An alternative route described in patent literature (KR20110001415A) involves a three-step process:
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Step 1 : Base-catalyzed condensation of ethyl trifluoroacetate and ethyl acetate to form ethyl 4,4,4-trifluoro-3-oxobutanoate.
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Step 2 : Acid-catalyzed reduction to 4,4,4-trifluoro-3-oxobutanoic acid.
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Step 3 : Friedel-Crafts acylation of phenanthrene using aluminum chloride (AlCl₃) to introduce the diketone moiety.
Critical Parameters
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Catalyst : AlCl₃ (1.2 equiv) in dichloromethane or toluene.
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Challenges : Steric hindrance from the phenanthrene ring may necessitate extended reaction times or higher catalyst loading compared to simpler aryl substrates.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Advantages and Limitations
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Claisen Condensation : High yields and straightforward workup but requires pre-functionalized phenanthren-2-yl acetophenone.
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Friedel-Crafts Acylation : Direct introduction of the diketone to phenanthrene but lower yields due to steric effects.
Mechanistic Insights
Base-Mediated Condensation
The Claisen mechanism proceeds via deprotonation of the acetophenone α-hydrogen by sodium methoxide, forming an enolate that attacks ethyl trifluoroacetate. Subsequent elimination of ethanol yields the 1,3-diketone.
Friedel-Crafts Pathway
AlCl₃ activates the acyl chloride intermediate (generated from 4,4,4-trifluoro-3-oxobutanoic acid and thionyl chloride) for electrophilic aromatic substitution on phenanthrene. The reaction proceeds via a Wheland intermediate, with AlCl₃ coordinating to the carbonyl oxygen to enhance electrophilicity.
Optimization Strategies
Solvent and Temperature Effects
Scientific Research Applications
4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. This can lead to the modulation of enzyme activity or inhibition of specific biological pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione with structurally related β-diketones:
Calculated based on analogous structures.
Functional Comparisons
- Chelation Efficiency: The phenanthrenyl derivative’s large aromatic system may enhance metal-binding selectivity for larger cations (e.g., actinides) due to steric and electronic effects. In contrast, TTA (thienyl) exhibits high selectivity for lanthanoids, attributed to sulfur’s soft donor character . Biphenyl- and naphthyl-substituted analogs demonstrate moderate extraction efficiencies, with the biphenyl variant showing preference for light lanthanoids in synergistic systems with phosphine oxides .
- Solubility and Reactivity: TTA and pyridyl derivatives have higher solubility in polar solvents (e.g., acetonitrile, ionic liquids) compared to bulkier aromatic analogs, facilitating their use in liquid-liquid extraction . The phenanthrenyl compound’s solubility is likely lower due to its extended hydrophobic structure, limiting applications in aqueous systems but favoring nonpolar media.
- Applications in Organic Synthesis: Thienyl-substituted β-diketones are pivotal in chalcone synthesis, where the trifluoromethyl group accelerates reaction rates under sonochemical conditions . Methoxynaphthyl and phenylmethoxyphenyl derivatives exist predominantly in the enol form in chloroform, enhancing their utility as ligands in stereoselective reactions .
Stability and Spectral Properties
- Enol-Keto Tautomerism: β-Diketones with electron-withdrawing groups (e.g., CF₃) favor the enol form, critical for metal chelation. For example, methoxynaphthyl derivatives exhibit >95% enol content in chloroform .
- IR and NMR Signatures: The phenanthrenyl compound’s IR spectrum would show strong C=O stretching (~1600 cm⁻¹) and enolic O-H bands (~2700 cm⁻¹), similar to naphthyl analogs .
Research Findings and Implications
- Metal Extraction : Phenanthrenyl derivatives are hypothesized to outperform biphenyl and naphthyl analogs in extracting high-atomic-number metals (e.g., Ho³⁺, Eu³⁺) due to enhanced π-backbonding and steric shielding .
- Catalysis : Thienyl-substituted β-diketones enable efficient chalcone synthesis under ultrasonication (25 kHz), reducing reaction times from hours to minutes .
Biological Activity
4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione (CAS Number: 15389-33-0) is a synthetic compound characterized by its trifluoromethyl group and a phenanthrene moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁F₃O₂ |
| Molecular Weight | 316.27 g/mol |
| LogP | 4.697 |
| PSA (Polar Surface Area) | 34.14 Ų |
These properties suggest a moderate lipophilicity which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of butane-1,3-dione can possess moderate to good antimicrobial activity against various pathogens . The specific activity of this compound has yet to be extensively documented in peer-reviewed studies; however, its structural analogs suggest potential effectiveness against bacterial and fungal strains.
Anti-inflammatory Properties
The compound is structurally related to celecoxib, a well-known anti-inflammatory drug. Celecoxib's mechanism involves inhibition of cyclooxygenase (COX) enzymes which are pivotal in the inflammatory process . Given the structural similarities, it is plausible that this compound may exhibit similar anti-inflammatory effects. Further studies are necessary to explore this potential.
Case Studies
A few case studies highlight the biological implications of similar compounds:
- Celecoxib Derivatives : Research on celecoxib derivatives has shown that modifications to the phenyl ring can significantly alter their anti-inflammatory efficacy and selectivity for COX enzymes. This suggests that structural variations in compounds like this compound could lead to significant changes in biological activity.
- Antimicrobial Screening : A study evaluating various diketones indicated that certain structural features contributed to enhanced antimicrobial activity against Gram-positive bacteria . This reinforces the need for systematic evaluation of this compound against similar microbial strains.
Future Directions
Given the promising structural characteristics and preliminary findings related to similar compounds:
- Synthesis and Testing : Future research should focus on synthesizing this compound in larger quantities for comprehensive biological testing.
- Mechanistic Studies : Understanding the mechanism of action through which this compound exerts its effects will be crucial for its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
